

Application Note: Quantitative Analysis of N-Formylcarbazole

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Compound of Interest

Compound Name: *N-Formylcarbazole*

CAS No.: 39027-95-7

Cat. No.: B1201435

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A Senior Application Scientist's Guide to Methodologies and Protocols

Introduction: The Imperative for Precise N-Formylcarbazole Quantification

N-Formylcarbazole is a carbazole derivative of significant interest in pharmaceutical and chemical research. As a key intermediate or potential impurity in the synthesis of more complex molecules, its precise quantification is critical for ensuring the safety, efficacy, and quality of final drug products. The presence and concentration of **N-Formylcarbazole** can directly impact reaction kinetics, yield, and the impurity profile of active pharmaceutical ingredients (APIs). Therefore, robust and validated analytical methods are paramount for process control in drug development and for meeting stringent regulatory standards.

This guide provides a comprehensive overview of the primary analytical techniques for the quantification of **N-Formylcarbazole**. We will delve into the theoretical underpinnings of each method, present detailed, field-tested protocols, and discuss the rationale behind experimental choices. The focus is on providing researchers, scientists, and drug development professionals with a self-validating framework for accurate and reliable analysis.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of **N-Formylcarbazole** is the first step in developing a robust analytical method. Its aromatic, moderately polar structure dictates its behavior in various analytical systems.

Property	Value / Description	Analytical Implication
Molecular Formula	C ₁₃ H ₉ NO[1]	Determines the exact molecular weight for mass spectrometry.
Molecular Weight	195.22 g/mol [2]	Essential for preparing standard solutions of known concentration.
Physical Form	Solid, Crystalline Powder[3][4]	Requires dissolution in an appropriate solvent for analysis.
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, Acetonitrile, Chloroform.[2]	Guides the choice of solvent for sample and standard preparation, and mobile phase composition in HPLC.
Chromophoric Nature	The carbazole ring system contains conjugated pi bonds.	The molecule strongly absorbs UV radiation, making UV-Vis detection a highly effective quantification method.[5][6]
Thermal Stability	Stable under typical chromatographic conditions.[4]	Suitable for both HPLC and GC analysis without significant degradation.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

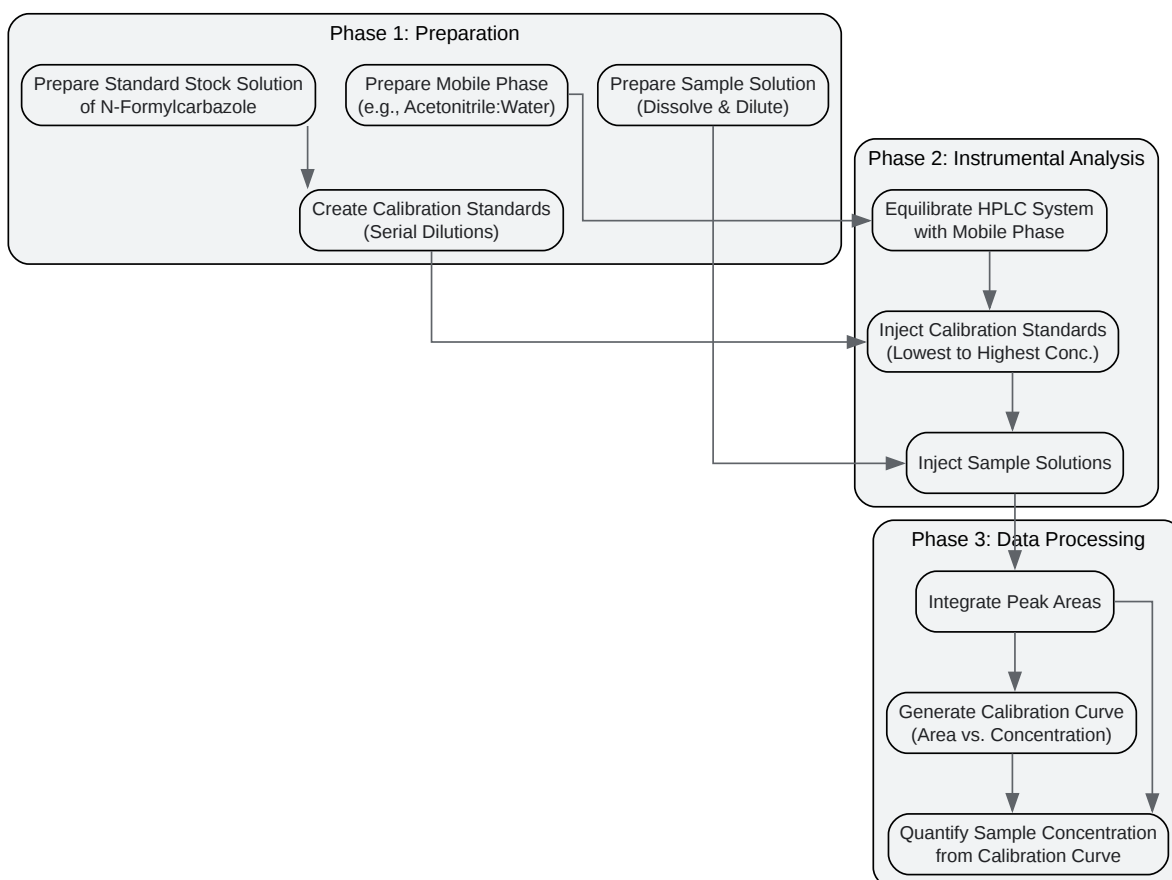
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for the quantification of **N-Formylcarbazole** in bulk substances and pharmaceutical formulations.[7] Its high resolution, sensitivity, and robustness make it ideal for separating the analyte from starting materials, by-products, and degradation products.[7][8]

Causality Behind the Method: Why Reverse-Phase HPLC?

A reverse-phase (RP) HPLC method is the logical choice for **N-Formylcarbazole**. The molecule is moderately non-polar due to its carbazole backbone but has some polarity from the formyl group. This structure allows for effective retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile).[9] By adjusting the ratio of the organic solvent in the mobile phase, the retention time of **N-Formylcarbazole** can be precisely controlled to achieve optimal separation from any potential impurities.

Experimental Workflow for HPLC Analysis

The following diagram outlines the logical flow for the quantitative analysis of **N-Formylcarbazole** using HPLC.



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Caption: A typical workflow for the quantification of **N-Formylcarbazole** via HPLC.

Detailed Protocol: HPLC-UV Method

This protocol is a robust starting point and should be validated according to internal and regulatory guidelines.[10][11]

1. Instrumentation and Conditions:

- System: Standard HPLC system with a UV-Vis detector.[12]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
- Mobile Phase: Acetonitrile and Deionized Water (e.g., 70:30 v/v). The ratio may need optimization.
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 30°C.
- Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the absorbance maximum (λ_{max}), likely around 300-360 nm based on similar carbazole structures.[5][6]
- Injection Volume: 10 µL.

2. Preparation of Solutions:

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **N-Formylcarbazole** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Use sonication if necessary to ensure complete dissolution.
- Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.
- Sample Solution: Accurately weigh an amount of the sample expected to contain about 10 mg of **N-Formylcarbazole** into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[12]

3. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no system contamination.
- Inject the calibration standards in order of increasing concentration.
- Inject the prepared sample solutions. It is good practice to run a check standard (a mid-range calibration standard) periodically to monitor system stability.[13]

4. Data Analysis:

- Integrate the peak area of **N-Formylcarbazole** in each chromatogram. The retention time should be consistent across all standards and samples.
- Create a calibration curve by plotting the peak area versus the concentration of the standards.
- Perform a linear regression on the data. The correlation coefficient (R^2) should be >0.999 for a valid curve.[14]
- Determine the concentration of **N-Formylcarbazole** in the sample solutions using the regression equation.

Method Validation: A Self-Validating System

Validation ensures the analytical method is suitable for its intended purpose.[11] The following parameters, as defined by the International Council for Harmonisation (ICH), must be assessed.[12]

Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity	To ensure the signal measured is only from N-Formylcarbazole, without interference from excipients or impurities.	The analyte peak should be well-resolved from other peaks (Resolution > 2.0).[7] Peak purity analysis should confirm no co-eluting peaks.
Linearity	To confirm a direct proportional relationship between concentration and detector response.	Correlation coefficient (R^2) \geq 0.999.[14]
Accuracy	To measure the closeness of the test results to the true value.	98.0% - 102.0% recovery of spiked analyte in a sample matrix.[10][15]
Precision	To assess the degree of scatter between a series of measurements.	Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) \leq 2.0%.[12]
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantified.	Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1, or %RSD of \leq 10% at this concentration.[14]
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.	%RSD \leq 2.0% after minor changes in flow rate, mobile phase composition, or column temperature.

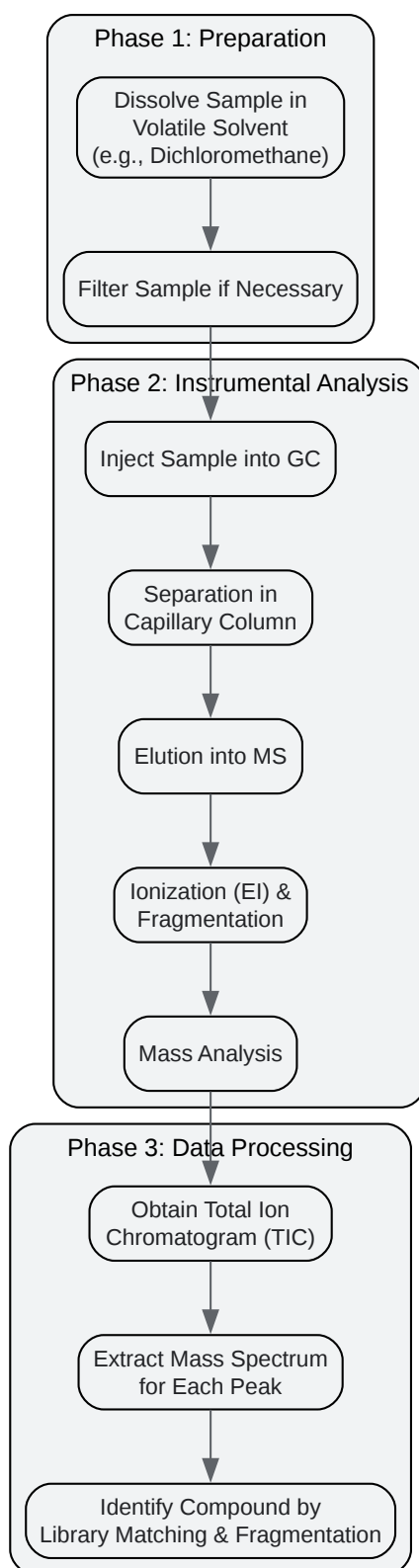
Complementary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity of **N-Formylcarbazole** and for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[16] The mass spectrometer provides structural information, adding a high degree of confidence to the analysis.[17]

Principle of Application

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. As components elute from the column, they enter a mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z).[18] The resulting mass spectrum is a unique fingerprint that can be used for definitive identification.

Experimental Workflow for GC-MS Analysis



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